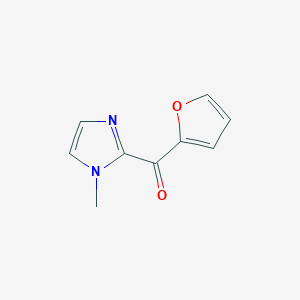![molecular formula C6H14Cl2N2 B1337661 1,4-Diazabiciclo[3.2.1]octano dihidrocloruro CAS No. 5492-61-5](/img/structure/B1337661.png)
1,4-Diazabiciclo[3.2.1]octano dihidrocloruro
Descripción general
Descripción
1,4-Diazabicyclo[3.2.1]octane dihydrochloride (also known as DABCO dihydrochloride) is a chemical compound with the molecular formula C6H14Cl2N2 . It is a derivative of 1,4-Diazabicyclo[3.2.1]octane, which is a highly nucleophilic tertiary amine base . This compound is typically used as a catalyst and reagent in polymerization and organic synthesis .
Molecular Structure Analysis
The molecular structure of 1,4-Diazabicyclo[3.2.1]octane dihydrochloride consists of a bicyclic organic compound with two nitrogen atoms . The InChI string isInChI=1S/C6H12N2.2ClH/c1-3-8-4-2-7-6(1)5-8;;/h6-7H,1-5H2;2*1H . The Canonical SMILES string is C1CN2CCNC1C2.Cl.Cl . Physical And Chemical Properties Analysis
The molecular weight of 1,4-Diazabicyclo[3.2.1]octane dihydrochloride is 185.09 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It has no rotatable bonds . The exact mass is 184.0534038 g/mol , and the monoisotopic mass is also 184.0534038 g/mol . The topological polar surface area is 15.3 Ų .Aplicaciones Científicas De Investigación
Catalizador en Polimerización
DABCO se sabe que actúa como un catalizador en la producción de poliuretanos, los cuales se usan en una variedad de productos desde espumas hasta adhesivos . La forma dihidrocloruro podría potencialmente mejorar o modificar esta actividad catalítica debido a su estructura química alterada.
Síntesis Orgánica
DABCO se utiliza como un catalizador en reacciones de síntesis orgánica, como la reacción de acoplamiento cruzado de Suzuki-Miyaura . Su variante dihidrocloruro puede ofrecer propiedades catalíticas similares con potencialmente una mayor solubilidad o estabilidad en ciertos solventes.
Propiedades Surfactantes
Los derivados de DABCO alquílicos de cadena larga exhiben propiedades surfactantes debido a su naturaleza anfipática . La forma dihidrocloruro también podría servir como un surfactante en varios procesos químicos o formulaciones.
Intermediarios Farmacéuticos
DABCO sirve como un intermedio en la síntesis farmacéutica . La sal dihidrocloruro podría utilizarse en contextos similares, posiblemente ofreciendo una reactividad o interacción diferente con otros compuestos.
Estudios de Enlaces Tetrel
DABCO participa en enlaces tetrel con varios compuestos, lo cual es un tema de estudio en la investigación química . La forma dihidrocloruro puede utilizarse para explorar estas interacciones más a fondo.
Líquidos Iónicos
Los derivados de DABCO se utilizan para crear líquidos iónicos de tercera generación . La sal dihidrocloruro podría contribuir al desarrollo de nuevos líquidos iónicos con propiedades únicas.
Mecanismo De Acción
Target of Action
The primary targets of 1,4-Diazabicyclo[32This compound is a unique chemical used in early discovery research .
Mode of Action
The specific mode of action of 1,4-Diazabicyclo[32It has been used as a catalyst in certain organic reactions
Biochemical Pathways
The biochemical pathways affected by 1,4-Diazabicyclo[32It’s known to be involved in catalyzing organic reactions
Result of Action
The molecular and cellular effects of 1,4-Diazabicyclo[32It’s known to have a role in catalyzing organic reactions
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1,4-Diazabicyclo[32It’s known that the compound is a solid at room temperature .
Propiedades
IUPAC Name |
1,4-diazabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-3-8-4-2-7-6(1)5-8;;/h6-7H,1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBNEKSAJTWOFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNC1C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5492-61-5 | |
| Record name | 1,4-diazabicyclo[3.2.1]octane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1337592.png)


![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1337598.png)






![3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337612.png)

